3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Medicinal Chemistry Lipophilicity Drug Design

3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 1131397-73-3, MFCD13185437) is a sulfonyl halide derivative featuring a benzene ring with 3-chloro and 5-fluoro substituents and a highly reactive sulfonyl chloride group. It is primarily utilized as an electrophilic building block in organic synthesis to create sulfonamide and sulfonate ester derivatives, which are critical intermediates in the development of pharmaceuticals and agrochemicals.

Molecular Formula C6H3Cl2FO2S
Molecular Weight 229.06 g/mol
CAS No. 1131397-73-3
Cat. No. B1423676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorobenzene-1-sulfonyl chloride
CAS1131397-73-3
Molecular FormulaC6H3Cl2FO2S
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)F
InChIInChI=1S/C6H3Cl2FO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H
InChIKeyDMJUAPPEXOKHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 1131397-73-3): Essential Sulfonyl Halide Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 1131397-73-3, MFCD13185437) is a sulfonyl halide derivative featuring a benzene ring with 3-chloro and 5-fluoro substituents and a highly reactive sulfonyl chloride group. It is primarily utilized as an electrophilic building block in organic synthesis to create sulfonamide and sulfonate ester derivatives, which are critical intermediates in the development of pharmaceuticals and agrochemicals . Its properties are defined by its molecular formula (C₆H₃Cl₂FO₂S), molecular weight (~229.06 g/mol), and a calculated LogP of ~3.49, indicating significant hydrophobicity [1].

Why 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Cannot Be Arbitrarily Replaced by Other Aryl Sulfonyl Chlorides


While many aryl sulfonyl chlorides share a common reactive functional group, 3-Chloro-5-fluorobenzene-1-sulfonyl chloride possesses a distinct substitution pattern (meta-chloro, meta-fluoro) that imposes unique steric and electronic constraints on its derived sulfonamides and sulfonates . These physicochemical differences—quantified by its specific LogP (3.49) and the electron-withdrawing influence of its halogens—can critically alter a derivative's potency, selectivity, metabolic stability, and overall drug-likeness profile in biological systems [1]. Simply substituting it with a different regioisomer or a mono-halogenated analog is not a valid shortcut in a rational design campaign; doing so introduces uncontrolled variability that can invalidate entire structure-activity relationship (SAR) studies or process chemistry efforts. The specific quantitative evidence below demonstrates these critical points of differentiation.

Quantitative Differentiation Guide for 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 1131397-73-3)


Differentiated Hydrophobicity (LogP) of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride Compared to Unsubstituted and Mono-Halogenated Analogs

The compound's lipophilicity (LogP) is a critical parameter influencing its pharmacokinetic properties when incorporated into a drug candidate. Its calculated LogP of 3.49 is significantly higher than both the unsubstituted benzenesulfonyl chloride (LogP ~1.5) and the 3-chlorobenzenesulfonyl chloride analog (LogP ~2.6) [1]. This difference is directly attributable to the combined hydrophobic contributions of the 3-chloro and 5-fluoro substituents, which substantially increases the molecule's overall partition coefficient .

Medicinal Chemistry Lipophilicity Drug Design

Chemoselective Reactivity Profile: Sulfonyl Chloride Moiety in 3-Chloro-5-fluorobenzene-1-sulfonyl chloride vs. its Sulfonyl Fluoride Analog

The reactivity profile of the -SO₂Cl group in this compound is fundamentally different from that of its corresponding sulfonyl fluoride. While sulfonyl fluorides are known for their exceptional stability and controlled reactivity in SuFEx click chemistry, sulfonyl chlorides are considerably more electrophilic and undergo rapid, often less selective, reactions with a wide array of nucleophiles . This is supported by electrochemical data showing a half-wave potential difference exceeding 1000 mV between analogous aryl sulfonyl chlorides and fluorides, with the fluoride being more negative, reflecting its significantly lower reactivity and higher kinetic stability [1].

Synthetic Chemistry Chemoselectivity Click Chemistry

Demonstrated Utility as a Key Intermediate in a Patented Class of Potent S100 Protein-Protein Interaction Inhibitors

This specific sulfonyl chloride is explicitly claimed as a synthetic intermediate in a patent family (e.g., AU2014267360A1) for the preparation of N-(heteroaryl)-sulfonamide derivatives that act as inhibitors of S100A9 protein-protein interactions [1]. The patent indicates that the unique halogen substitution pattern on the derived sulfonamide is essential for achieving potent inhibition of interactions with partners like RAGE, TLR4, and EMMPRIN, which are validated targets in cancer and autoimmune disease. The substitution pattern directly influences the molecule's ability to disrupt these protein-protein interactions, a property that cannot be assumed for analogs with different halogen placement [1].

Medicinal Chemistry Cancer Therapeutics S100 Inhibitors

Regioisomeric Differentiation: Critical Impact of Substitution Pattern on Biological Activity in Sulfonamide-Based Inhibitors

Studies on related sulfonamide inhibitors demonstrate that even subtle changes in halogen substitution pattern (e.g., moving a chloro substituent from meta to ortho position) can dramatically alter inhibitory potency and isoform selectivity [1]. For instance, in a series of carbonic anhydrase (CA) inhibitors, the specific 3-chloro-5-fluoro arrangement was shown to contribute to selective nanomolar inhibition of tumor-associated isoforms over the widespread off-target isoforms CA I and CA II [2]. This class-level evidence underscores that the precise 3-chloro-5-fluoro regioisomer of benzenesulfonyl chloride is non-interchangeable with its positional isomers.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Procurement and Quality Control Specifications for CAS 1131397-73-3 from Authoritative Vendors

Reputable vendors supply this compound at verified purity levels, which is a primary differentiator from research-grade materials of unknown provenance. For instance, it is available from suppliers like Apollo Scientific (95+% purity), Synblock (NLT 98%), and Leyan (98%) . This ensures that experiments using this specific product are based on a defined and verifiable level of chemical purity, reducing the risk of off-target effects or side reactions caused by unknown impurities that may be present in non-certified batches.

Procurement Quality Control Chemical Purity

Optimal Application Scenarios for 3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 1131397-73-3) Based on Quantitative Evidence


Synthesis of S100A9 Inhibitors for Oncology and Autoimmune Research

As documented in patent literature (e.g., AU2014267360A1), this sulfonyl chloride is a key intermediate for producing N-(heteroaryl)-sulfonamide derivatives with potent S100A9 protein-protein interaction inhibitory activity [1]. Its specific 3-chloro-5-fluoro pattern is a structural feature claimed to be essential for this biological effect. This application leverages its unique substitution pattern to access a class of compounds with validated therapeutic potential against cancer, autoimmune disorders, and inflammatory diseases [1].

Design and Optimization of Lipophilic Drug Candidates

The quantified high LogP (3.49) of this building block makes it an ideal choice for medicinal chemists seeking to enhance the lipophilicity of a lead series, thereby improving membrane permeability and oral bioavailability [1]. This is a rational, data-driven approach to fine-tuning pharmacokinetic properties, as opposed to the uncertain outcome of using a less hydrophobic sulfonyl chloride (e.g., unsubstituted benzenesulfonyl chloride, LogP ~1.5) [2].

Structure-Activity Relationship (SAR) Studies Exploring Halogenated Aryl Sulfonamides

For research programs investigating the SAR of benzenesulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase, matrix metalloproteases), this specific 3-chloro-5-fluoro regioisomer is essential for mapping the effects of dual halogen substitution at these precise ring positions [1]. The class-level evidence indicates that its activity profile will be distinct from other regioisomers, making it an indispensable tool for comprehensive SAR analysis [2].

Classical Sulfonylation Reactions in Parallel Synthesis Libraries

Its well-defined, high electrophilicity as a sulfonyl chloride makes it a robust reagent for constructing sulfonamide and sulfonate libraries using automated or high-throughput parallel synthesis platforms [1]. When procured at verified high purity (≥95%), it ensures consistent and predictable reactivity across multiple reaction wells, a critical requirement for generating high-quality compound collections for biological screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.